N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c17-16(18,19)13-4-2-1-3-12(13)15(22)20-8-5-14(21)11-6-9-23-10-7-11/h1-4,11,14,21H,5-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPUWEDCADQBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the oxan-4-yl group and its subsequent attachment to the benzamide core. The trifluoromethyl group is introduced using trifluoromethylation reactions, which can be achieved through various methods, including radical trifluoromethylation . The reaction conditions often involve the use of specific catalysts and reagents to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the benzamide group can produce amines.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate makes it valuable in drug discovery and development.
Mechanism of Action
The mechanism by which N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydropyran Moieties
(a) N-Methyl-N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)benzamide ()
- Structural Differences : The trifluoromethyl group is at the 4-position of the benzamide core, and the substituent is a methyl-tetrahydropyranmethyl group instead of a hydroxypropyl-tetrahydropyran chain.
- The methyl group may enhance metabolic stability but reduce interactions with polar binding pockets .
(b) MMV1: N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine ()
- Core Structure : Replaces the benzamide with an imidazothiadiazole-thiophene hybrid.
- Functional Implications : The heterocyclic core may enhance binding to bacterial CntA enzymes (as a reported inhibitor), whereas the benzamide scaffold in the target compound is more typical of eukaryotic enzyme modulators. The tetrahydropyranmethyl group in MMV1 likely improves membrane permeability relative to the hydroxylated chain in the target compound .
Trifluoromethyl-Benzamide Derivatives
(a) 2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide ()
- Structural Features : Contains two trifluoromethyl groups at positions 4 and 6, along with a bulky pyrrolidine-phenylpropyl substituent.
- However, the larger substituent may limit oral bioavailability compared to the target compound’s compact hydroxypropyl-tetrahydropyran group .
(b) N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide ()
- Core Modification: Uses a thienopyrazole ring instead of a simple benzamide.
- Activity Implications: The thienopyrazole moiety may confer selectivity for kinase or protease targets, whereas the target compound’s simpler structure could favor broader enzyme inhibition .
Research Implications
The target compound’s combination of a hydroxylated tetrahydropyran chain and a single trifluoromethyl group positions it as a promising candidate for diseases requiring moderate lipophilicity and solubility. Further studies should explore its enzymatic targets (e.g., kinases, GPCRs) and compare its metabolic stability with analogs like those in and . Synthetic optimization could involve replacing the hydroxyl group with a metabolically stable bioisostere (e.g., fluorine) while retaining the tetrahydropyran’s solubility benefits .
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula and structure:
- Molecular Formula : C14H16F3N1O2
- Molecular Weight : 299.28 g/mol
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, and a hydroxyl group that may contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylbenzamides have shown effectiveness against various pathogens, including:
- Gram-positive bacteria such as Staphylococcus aureus.
- Mycobacterium tuberculosis and other nontuberculous mycobacteria .
Antidepressant-Like Effects
Recent studies on structurally related compounds suggest potential antidepressant effects. For example, a compound similar in structure demonstrated modulation of the serotonergic system, implicating it in the treatment of Major Depressive Disorder (MDD) .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study involving N-alkyl derivatives of 4-(trifluoromethyl)benzoyl hydrazine reported moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential as antimicrobial agents with enzyme inhibition capabilities .
- Antidepressant Activity : Research on compounds with similar chemical scaffolds revealed significant antidepressant-like effects in animal models, indicating their potential for further development in treating mood disorders .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
